Norgestrienone was first described in 1965 and is derived from 19-nortestosterone. It is categorized as a "second-generation" progestin due to its structural modifications that enhance its biological activity. The compound is marketed under various brand names such as Ogyline, Planor, and Miniplanor, primarily in France where it is used in combination with ethinylestradiol in oral contraceptive formulations .
The synthesis of norgestrienone involves several key steps that modify the steroid backbone of testosterone. The primary synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Norgestrienone has a complex molecular structure characterized by:
The structural formula can be represented using SMILES notation as CC#CC(C)C1=CC(=O)C2=C(C=C1)C(=C(C=C2)C(=O)C)C(C)=C(C)C
.
Norgestrienone participates in various chemical reactions typical of steroid compounds:
The mechanism of action of norgestrienone primarily involves:
Norgestrienone exhibits several notable physical and chemical properties:
Norgestrienone's primary application lies within the realm of hormonal contraception:
The development of norgestrienone emerged from systematic modifications of 19-nortestosterone (nandrolone), initiated by the discovery that removing the C19 methyl group enhanced progestogenic activity while reducing androgenic effects. Early work in the 1950s–1960s established 17α-ethynylation as a key strategy to improve oral bioavailability and metabolic stability. Norgestrienone (RU-2010/A-301), first synthesized in 1965 by Roussel Uclaf [1], incorporated a distinctive Δ⁹,¹¹ double bond system into the 19-nortestosterone scaffold. This modification differentiated it from first-generation progestins like norethisterone (which lacks the C9(11) unsaturation) and positioned it as a "second-generation" progestin [1] [8].
Table 1: Structural Evolution of Key 19-Nortestosterone Progestins
Compound | Core Structure | Key Modifications | Introduction Year |
---|---|---|---|
Norethisterone | Estrane | 17α-Ethynyl, Δ⁴ | 1951 |
Norgestrienone | Estrane | 17α-Ethynyl, Δ⁴,⁹,¹¹ | 1965 |
Levonorgestrel | Gonane | 18-Methyl, 17α-Ethynyl, Δ⁴ | 1966 |
Gestrinone | Estrane | 17α-Ethynyl, Δ⁴,⁹,¹¹, 18-methyl | 1970s |
The synthetic pathway to norgestrienone began with estrone or 19-nortestosterone precursors. Critical steps included:
Norgestrienone’s bioactivity is critically dependent on its stereochemistry:
Table 2: Stereochemical Features Governing Receptor Engagement
Structural Element | Conformational Effect | Receptor Interaction Consequence |
---|---|---|
17α-Ethynyl | Blocks reductase access to C17-OH | Enhanced metabolic stability |
Δ⁹,¹¹ | Flattens C/D rings | Optimizes van der Waals contacts with PR |
C19-nor configuration | Expands β-face volume | Favors PR binding over AR |
The trienone system (Δ⁴,⁹,¹¹) profoundly alters electronic distribution and steric occupancy. Density Functional Theory (DFT) analyses reveal:
Table 3: Computational and Experimental Binding Affinity Comparisons
Progestin | PR RBA (%) | AR RBA (%) | ΔG (kcal/mol, PR) | Key Structural Determinants |
---|---|---|---|---|
Progesterone | 100 | <1 | -10.8 | None (reference) |
Norethisterone | 155-156 | 43-45 | -9.9 | 17α-Ethynyl |
Norgestrienone | 63-65 | 70 | -9.2 | Δ⁹,¹¹, 17α-Ethynyl |
Levonorgestrel | 170 | 84-87 | -8.8 | 18-Methyl, 17α-Ethynyl |
Norgestrienone exhibits distinct metabolic vulnerabilities compared to earlier and later progestins:
Table 4: Metabolic Half-Lives in Human Tissue Homogenates
Progestin | Liver t₁/₂ (min, +NADPH) | Intestine t₁/₂ (min) | Dominant Enzyme(s) |
---|---|---|---|
Progesterone | 2.7 | 197 (rat) / 157 (human) | AKR1C, CYP3A4 |
Norgestrienone | 2.7 | ~157 | AKR1C1, AKR1C2 |
Levonorgestrel | 12.5 | >240 | CYP3A4, AKR1C4 |
Nomegestrol acetate | >60 | >300 | CYP3A4, UGT2B7 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7